(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2-methoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(20)11-23-14-7-8-15-17(10-14)24-18(19(15)21)9-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDHFOGPDYJGGS-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The methoxybenzylidene group is then introduced via a condensation reaction with 2-methoxybenzaldehyde. Finally, the oxopropoxy group is added through an esterification reaction using 2-oxopropanoic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The methoxy and oxopropoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Antioxidant Activity
Research has shown that compounds with benzofuran structures exhibit significant antioxidant properties. A study indicated that derivatives of benzofuran can scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases .
Anticancer Properties
Benzofuran derivatives have been evaluated for their anticancer activities. For instance, compounds similar to (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents . The mechanism of action often involves the induction of apoptosis in cancer cells.
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of benzofuran derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, positioning them as candidates for treating inflammatory diseases .
Enzyme Inhibition
Benzofuran derivatives have been explored for their ability to inhibit specific enzymes linked to disease processes. For example, certain derivatives have shown promise as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is a target for diabetes treatment due to its role in insulin signaling .
Case Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of several benzofuran derivatives, including This compound , using DPPH and ABTS assays. The results demonstrated that this compound exhibited a significant reduction in free radicals, supporting its application in health supplements aimed at oxidative stress reduction.
Case Study 2: Anticancer Screening
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis via caspase activation pathways. The IC50 values indicated potent activity compared to standard chemotherapeutics, suggesting further exploration in clinical settings.
Case Study 3: Enzyme Inhibition Studies
Research focused on the inhibition of PTP1B by various benzofuran derivatives showed promising results for This compound , with IC50 values indicating effective inhibition comparable to known inhibitors.
Mechanism of Action
The mechanism of action of (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of aurones are highly dependent on substituent patterns. Below is a comparison with key analogs:
*Calculated based on molecular formula.
Key Observations :
- Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., 6w) improve synthetic yields (93.5%) compared to hydroxy analogs (6x: 25.7%) but may reduce solubility.
- 2-Oxopropoxy Chain : The target compound’s 2-oxopropoxy group likely enhances pharmacokinetic properties (e.g., solubility) over simpler alkoxy chains, as seen in its antiviral activity.
- Substituent Position : 3,4-Dimethoxy substitution (6w) increases thermal stability (melting point ~219°C), while 4-hydroxy-3-methoxy substitution (6x) raises the melting point further (~261°C), suggesting stronger intermolecular interactions.
2.2.1. Enzyme Inhibition
- DRAK2 Inhibition : Aurones with dihydroxybenzylidene substituents (e.g., 2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one) exhibit DRAK2 inhibition (IC50 = 3.15 µM). Methoxy additions at C5–C7 enhance activity (e.g., compounds 40/41, IC50 <1 µM). The target compound’s 2-oxopropoxy group may sterically hinder DRAK2 binding, though this remains untested.
- Topoisomerase II Inhibition : The simpler (Z)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one inhibits Topo II at ~10 µM, while the target compound’s extended substituents might alter DNA intercalation efficiency.
2.2.2. Antiviral Activity
- The target compound’s analog, (Z)-2-(2,5-dimethoxybenzylidene)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)benzofuran-3(2H)-one, inhibits Marburg virus replication (PC3 = 8.74%) by binding to nucleoprotein (NP). The target compound’s 2-methoxy group may optimize NP interaction compared to bulkier 2,5-dimethoxy analogs.
2.2.3. Anticancer Activity
- Tubulin inhibitors like (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) show IC50 <100 nM against leukemia cells. The target compound’s 2-oxopropoxy group lacks the electrophilic character of dichlorobenzyl/pyridyl groups, likely reducing tubulin affinity.
Computational and Structural Insights
- Hydrogen Bonding : Hydroxy-substituted analogs (e.g., 6x) form stronger hydrogen bonds (evidenced by high melting points), whereas methoxy groups prioritize lipophilicity.
Biological Activity
(Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, a compound belonging to the benzofuran class, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H16O5
- Molecular Weight : 324.332 g/mol
- Structure : The compound features a benzofuran core with a methoxybenzylidene and an oxopropoxy substituent, contributing to its biological activity.
Biological Activity Overview
Research indicates that compounds in the benzofuran class exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound has shown promise in several studies:
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.
- A study reported significant cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Anti-inflammatory Effects :
- Antioxidant Properties :
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins (Bax) and decreased expression of anti-apoptotic proteins (Bcl-2).
- NF-kB Pathway Modulation : It inhibits the NF-kB signaling pathway, reducing the expression of inflammatory mediators .
Case Study 1: Anticancer Activity in MCF-7 Cells
A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via caspase activation.
| Parameter | Value |
|---|---|
| Cell Line | MCF-7 |
| Treatment Duration | 48 hours |
| IC50 | 15 µM |
Case Study 2: Anti-inflammatory Effects
In a macrophage model, the compound was tested for its ability to reduce TNF-alpha levels:
- TNF-alpha Reduction : 70% inhibition at 10 µM concentration.
| Parameter | Value |
|---|---|
| Cell Type | Macrophages |
| Concentration | 10 µM |
| TNF-alpha Inhibition | 70% |
Q & A
Q. What are the optimized synthetic routes for (Z)-2-(2-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, and how do reaction conditions influence yield and stereochemistry?
The compound is synthesized via Claisen-Schmidt condensation between a substituted benzofuran-3(2H)-one and a methoxy-substituted benzaldehyde derivative. Key steps include:
- Alkoxy group introduction at position 6 via nucleophilic substitution (e.g., 2-oxopropoxy group using propargyl acetate or benzyloxy precursors) .
- Condensation under acidic or basic catalysis (e.g., HCl or piperidine in ethanol) to form the (Z)-configured benzylidene moiety .
- Stereochemical control is achieved by optimizing solvent polarity, temperature (reflux at 80–100°C), and catalyst selection. Yields typically range from 25–93% depending on substituent steric and electronic effects .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H/13C NMR : Confirms regiochemistry of substituents (e.g., methoxybenzylidene protons at δ 7.2–7.8 ppm, benzofuran carbonyl at ~δ 170 ppm) .
- HRMS : Validates molecular formula (e.g., observed m/z 370.4 for C20H18O7) .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
- X-ray crystallography : Resolves Z/E configuration and dihedral angles of the benzylidene group .
Q. What in vitro assays are used for preliminary biological evaluation, and how are cytotoxicity thresholds determined?
- Kinase inhibition : PIM1 kinase inhibition is measured via fluorescence polarization (IC50 values in nM range) .
- Antiproliferative activity : Evaluated against leukemia cell lines (e.g., T-ALL, B-ALL) using MTT assays, with IC50 compared to normal B-lymphoblasts to establish selectivity .
- Microtubule destabilization : Quantified via tubulin polymerization assays (IC50 < 1 μM for colchicine-site binders) .
Advanced Research Questions
Q. How does the 2-oxopropoxy group at position 6 influence pharmacokinetic properties and target selectivity?
The 2-oxopropoxy moiety enhances solubility via hydrogen bonding while maintaining lipophilicity for membrane permeability. Computational docking (e.g., AutoDock Vina) reveals its role in forming hydrophobic interactions with the PIM1 kinase ATP-binding pocket, improving binding affinity (ΔG < −8.2 kcal/mol) . Selectivity over related kinases (e.g., DRAK2) is attributed to steric complementarity with the methoxybenzylidene group .
Q. What structural modifications improve metabolic stability without compromising activity?
- Methoxy → hydroxy substitution : Reduces CYP450-mediated oxidation but may decrease cell permeability .
- Benzylidene ring fluorination : Enhances metabolic stability (t1/2 > 2 h in liver microsomes) by blocking electrophilic sites .
- Propargyl → cyclopropyl analogs : Mitigate alkyne-mediated toxicity while retaining tubulin-binding efficacy .
Q. How can enantioselective synthesis be achieved for chiral derivatives?
Dual-metal catalysis (e.g., PyBOX-Cu complexes) enables asymmetric allylation of benzofuran-3(2H)-one precursors, achieving >90% enantiomeric excess (ee). Chiral HPLC (e.g., Chiralpak AD-H column) validates stereochemical outcomes .
Q. What computational tools predict off-target effects and toxicity?
- Molecular dynamics simulations : Assess binding to hERG channels (proarrhythmic risk) .
- ADMET prediction (SwissADME) : Flags potential hepatotoxicity (e.g., high logP > 5) and plasma protein binding (>90%) .
- DEREK Nexus : Identifies structural alerts for genotoxicity (e.g., α,β-unsaturated ketone moiety) .
Q. How do contradictory data on IC50 values across studies arise, and how should they be resolved?
Discrepancies in IC50 (e.g., 3 nM vs. 50 nM for PIM1) stem from:
- Assay conditions (e.g., ATP concentration in kinase assays) .
- Cell line heterogeneity (e.g., Jurkat vs. CCRF-CEM leukemia cells) .
- Normalization methods (e.g., viability vs. apoptosis markers). Resolution requires standardized protocols (e.g., NCI-60 panel) and orthogonal assays (e.g., Western blot for target phosphorylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
